2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene
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Overview
Description
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxy-naphthalenyl groups, which contribute to its distinct chemical behavior and potential utility in optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the use of a Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of bis(4-(hexyloxy)-naphthalen-1-yl)amine with a suitable fluorene derivative in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Optoelectronics: This compound is investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical characteristics.
Chemical Sensors: The compound’s reactivity and electronic properties can be harnessed in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The hexyloxy-naphthalenyl groups influence the compound’s electron distribution, enhancing its ability to participate in electronic transitions. This makes it particularly useful in optoelectronic applications, where efficient electron transport and light emission are crucial .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: This compound shares similar hexyloxy substituents but differs in its core structure, which includes a thiophene unit instead of a fluorene core.
Uniqueness
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is unique due to its specific combination of a fluorene core with hexyloxy-naphthalenyl groups. This structure imparts distinct electronic properties that are advantageous for certain optoelectronic applications, setting it apart from other similar compounds.
Properties
CAS No. |
653599-41-8 |
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Molecular Formula |
C47H50O2 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
2,7-bis(4-hexoxynaphthalen-1-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C47H50O2/c1-5-7-9-15-29-48-45-27-25-35(37-17-11-13-19-41(37)45)33-21-23-39-40-24-22-34(32-44(40)47(3,4)43(39)31-33)36-26-28-46(49-30-16-10-8-6-2)42-20-14-12-18-38(36)42/h11-14,17-28,31-32H,5-10,15-16,29-30H2,1-4H3 |
InChI Key |
LEQFYKYTHDERJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC=C(C7=CC=CC=C76)OCCCCCC |
Origin of Product |
United States |
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